Product packaging for 3,4-dibutyl-2,5-dithiophen-2-ylthiophene(Cat. No.:CAS No. 152389-25-8)

3,4-dibutyl-2,5-dithiophen-2-ylthiophene

Cat. No.: B3048016
CAS No.: 152389-25-8
M. Wt: 360.6 g/mol
InChI Key: QTYUVJQQHLIDNI-UHFFFAOYSA-N
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Description

3,4-Dibutyl-2,5-dithiophen-2-ylthiophene ( 152389-25-8) is an organic semiconductor material with the molecular formula C20H24S3 and a molecular weight of 360.60 g/mol . This compound, also known as 3',4'-dibutyl-[2,2':5',2''-terthiophene] , is a terthiophene derivative where the central thiophene ring is functionalized with butyl groups. The extended conjugated system across the three thiophene rings facilitates charge transport, making this compound a promising candidate for application in advanced organic electronic devices . Researchers value this derivative for developing Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), Polymer Light-Emitting Diodes (PLEDs), and Organic Photovoltaics (OPV) . The incorporation of dibutyl side chains can enhance the solubility and processability of the material, improving its film-forming properties for device fabrication. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24S3 B3048016 3,4-dibutyl-2,5-dithiophen-2-ylthiophene CAS No. 152389-25-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dibutyl-2,5-dithiophen-2-ylthiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24S3/c1-3-5-9-15-16(10-6-4-2)20(18-12-8-14-22-18)23-19(15)17-11-7-13-21-17/h7-8,11-14H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYUVJQQHLIDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(SC(=C1CCCC)C2=CC=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399540
Record name 2,2':5',2''-Terthiophene, 3',4'-dibutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152389-25-8
Record name 2,2':5',2''-Terthiophene, 3',4'-dibutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry for 3,4 Dibutyl 2,5 Dithiophen 2 Ylthiophene and Analogous Structures

Strategies for Thiophene (B33073) Ring Functionalization and Oligomerization Towards Substituted Terthiophenes

The construction of oligothiophenes, including terthiophene systems, is predominantly achieved through iterative cross-coupling reactions that link thiophene monomer units. These strategies offer high yields and excellent control over the final structure.

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for the formation of C-C bonds in the synthesis of conjugated systems like oligothiophenes. libretexts.orgresearchgate.net Reactions such as the Suzuki-Miyaura, Stille, and Heck couplings are central to this field, allowing for the precise connection of thiophene rings. libretexts.orgresearchgate.net

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.org This method is favored for its mild reaction conditions and the generally low toxicity of the boron-containing byproducts. For oligothiophene synthesis, a halogenated thiophene can be coupled with a thiophene-boronic acid derivative.

The Stille coupling utilizes an organotin reagent (stannane) reacting with an organohalide, catalyzed by palladium. jcu.edu.au This reaction is highly versatile and tolerant of a wide range of functional groups. A common approach involves the coupling of a tributylstannyl-thiophene with a bromo-thiophene derivative. researchgate.net For instance, the synthesis of 3',4'-dinitro-2,2':5',2"-terthiophene has been accomplished by reacting 2,5-dibromo-3,4-dinitrothiophene (B14878) with 2-(tributylstannyl)thiophene (B31521) in the presence of a PdCl₂(PPh₃)₂ catalyst. researchgate.net

The Heck-type reaction can also be employed, which typically involves the coupling of an organohalide with an alkene. Modified Heck mechanisms have been proposed for the polymerization of substituted thiophenes, demonstrating the utility of palladium catalysis in forming linkages between thiophene units. researchgate.net

The choice of catalyst system, including the palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and the phosphine (B1218219) ligands, is critical for achieving high yields and selectivity. researchgate.netnih.gov

Table 1: Comparison of Common Palladium-Catalyzed Cross-Coupling Reactions for Oligothiophene Synthesis
ReactionOrganometallic ReagentElectrophileTypical CatalystAdvantagesDisadvantages
Suzuki-MiyauraOrganoboron (e.g., Boronic Acid)Organohalide (Br, I) or TriflatePd(PPh₃)₄, Pd(OAc)₂/LigandMild conditions, low toxicity of byproducts. libretexts.orgBoronic acids can be unstable; requires a base.
StilleOrganotin (e.g., Stannane)Organohalide (Br, I) or TriflatePd(PPh₃)₄, PdCl₂(PPh₃)₂High functional group tolerance, no base required. jcu.edu.auToxicity and difficulty in removing tin byproducts.
HeckAlkeneOrganohalide (Br, I)Pd(OAc)₂Does not require pre-formation of an organometallic reagent for one partner. researchgate.netLess direct for aryl-aryl coupling compared to others.

Homocoupling reactions provide an alternative route for creating symmetric structures like dithiophenes or for synthesizing polythiophenes. These methods involve the coupling of two identical organometallic or organohalide species.

Yamamoto homocoupling is a prominent method that uses a nickel catalyst, typically Ni(COD)₂, to couple aryl halides. This method is particularly effective for the polymerization of dihalothiophenes to produce polythiophenes. A related approach involves the dehalogenative polycondensation using Grignard reagents, where a dihalothiophene is first converted to a Grignard species and then polymerized with a nickel catalyst like Ni(dppp)Cl₂. nih.govrsc.org

Oxidative coupling is another strategy where thiophene monomers are coupled in the presence of an oxidizing agent, such as FeCl₃. This method is straightforward but can sometimes lead to a lack of regiochemical control, resulting in structural defects in the resulting polymer or oligomer. More controlled oxidative C-H/C-H coupling reactions are being developed using catalysts based on earth-abundant metals like iron, which offer a more ideal and atom-economical synthesis of bithiophene compounds. springernature.com These reactions often require a mild oxidant to facilitate the formal removal of two hydrogen atoms. springernature.com

Synthesis of Butyl-Substituted Thiophene Precursors and Intermediates

The synthesis of the target molecule, 3,4-dibutyl-2,5-dithiophen-2-ylthiophene, requires the preparation of a central, appropriately functionalized 3,4-dibutylthiophene (B1250564) core.

The synthesis of 3,4-disubstituted thiophenes can be challenging compared to 2,5-disubstituted derivatives. One common strategy involves the construction of the thiophene ring from an acyclic precursor already containing the desired substituents. For instance, the Paal-Knorr thiophene synthesis involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent like Lawesson's reagent or P₄S₁₀. To obtain 3,4-dibutylthiophene, the required precursor would be 5,6-decanedione.

Alternatively, functionalization of a pre-existing thiophene ring can be achieved. Starting from 3,4-dibromothiophene, the butyl groups can be introduced via a double cross-coupling reaction, for example, using a Grignard reagent (butylmagnesium bromide) or an organozinc reagent in the presence of a suitable nickel or palladium catalyst.

Once 3,4-dibutylthiophene is obtained, the next crucial step is its selective halogenation at the 2- and 5-positions, which are highly activated for electrophilic aromatic substitution. Bromination is typically accomplished using N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF) or a mixture of chloroform (B151607) and acetic acid. jcu.edu.au

The reaction involves the treatment of 3,4-dibutylthiophene with two equivalents of NBS, often performed in the dark to prevent radical side reactions. This method provides the key intermediate, 2,5-dibromo-3,4-dibutylthiophene (B14256764), in high yield. researchgate.netrsc.org The general procedure for the bromination of 3-alkylthiophenes to their 2,5-dibromo derivatives is well-established. rsc.org

Table 2: Representative Conditions for the Synthesis of 2,5-Dibromo-3-alkylthiophenes
Starting MaterialReagent (Equivalents)SolventConditionsYieldReference
3-HexylthiopheneNBS (2.2 eq)DMF0 °C to RT, darkHigh rsc.org
ThiopheneNBS (2.0 eq)DMFDarkHigh researchgate.net
3,4-DimethoxyphenylthiopheneNBS (2.5 eq)CHCl₃60 °C, 3 h94% researchgate.net

Mechanistic Considerations and Optimization of Coupling Reactions for this compound Formation

The final step in the synthesis of this compound involves a double cross-coupling reaction between the 2,5-dibromo-3,4-dibutylthiophene intermediate and two equivalents of a 2-thienyl organometallic reagent. A Stille coupling using 2-(tributylstannyl)thiophene or a Suzuki coupling with thiophene-2-boronic acid are the most probable routes.

The catalytic cycle for these palladium-catalyzed reactions generally involves three key steps: youtube.com

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 2,5-dibromo-3,4-dibutylthiophene, forming a Pd(II) intermediate. This is often the rate-limiting step.

Transmetalation : The thienyl group from the organometallic reagent (tin or boron) is transferred to the palladium center, displacing the halide.

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

This cycle is repeated at the second bromine-substituted position to complete the synthesis.

Optimization of this final coupling step is crucial for maximizing the yield and purity of the target compound. Key parameters to consider include:

Catalyst and Ligand : The choice of palladium precursor (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and phosphine ligand can significantly impact catalytic activity. Electron-rich and bulky ligands can promote the oxidative addition and reductive elimination steps.

Solvent : The polarity and coordinating ability of the solvent (e.g., toluene, THF, DMF) can influence the solubility of reagents and the stability of catalytic intermediates.

Base (for Suzuki coupling) : The strength and type of base (e.g., K₂CO₃, CsF, K₃PO₄) are critical for activating the boronic acid in the transmetalation step of the Suzuki reaction.

Temperature : Reaction rates are temperature-dependent, but higher temperatures can also lead to side reactions, such as homocoupling of the organometallic reagent or catalyst decomposition. Finding the optimal temperature is essential.

By carefully controlling these factors, the synthesis of this compound can be achieved efficiently and with high selectivity, providing a well-defined material for further study and application.

Exploration of Alternative and Green Synthetic Pathways for Thiophene Derivatives

In response to growing environmental concerns and the need for more sustainable chemical manufacturing, significant research has been directed toward developing alternative and green synthetic methodologies for thiophene derivatives. nih.gov These approaches aim to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and increase atom economy compared to traditional methods like the Paal–Knorr and Gewald reactions, which can involve harsh conditions and produce significant waste. nih.govrsc.org Key areas of innovation include microwave-assisted synthesis, direct C-H arylation, the use of alternative solvents, metal-free reaction pathways, and multicomponent reactions. nih.govnih.govresearchgate.net

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, prized for its ability to dramatically reduce reaction times from hours to minutes, often with increased yields and fewer side reactions. nih.gov This technique has been successfully applied to the synthesis of thiophene oligomers through Suzuki coupling reactions. acs.orgnih.gov A notable advantage is the feasibility of performing these reactions under solvent-free conditions, which aligns with key principles of green chemistry. acs.orgnih.govresearchgate.net By using a solid support like aluminum oxide, researchers have developed a rapid, efficient, and environmentally friendly methodology for producing highly pure thiophene oligomers. acs.orgnih.govresearchgate.net

For instance, the synthesis of quaterthiophene was achieved in just 6 minutes with a 65% isolated yield, and quinquethiophene was obtained in 11 minutes with a 74% yield, showcasing the remarkable efficiency of this method. nih.govresearchgate.net

ProductReaction TypeReaction TimeIsolated YieldReference
QuaterthiopheneSuzuki Coupling6 minutes65% nih.govresearchgate.net
QuinquethiopheneSuzuki Coupling11 minutes74% nih.govresearchgate.net

Direct C-H Arylation

Direct C–H arylation represents a significant advancement in forming carbon-carbon bonds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalization of starting materials. nih.govthieme-connect.com This strategy has been successfully applied to thiophene derivatives, allowing for the direct coupling of aryl halides with the thiophene ring. rsc.orgrsc.org

Metal-Free Synthetic Routes

To minimize the environmental and health concerns associated with heavy metal catalysts, a variety of metal-free methodologies for thiophene synthesis have been developed. nih.gov These methods advance the field of green chemistry by avoiding metal toxicity and often employing more controlled reaction conditions. nih.gov

Innovative, cost-effective, and transition-metal-free approaches include the reaction of substituted buta-1-enes with potassium sulfide. nih.govorganic-chemistry.org Other strategies utilize elemental sulfur or sodium hydrosulfide (B80085) with 1,3-diynes to achieve sulfur heterocyclization under mild, metal-free conditions. organic-chemistry.orgrsc.org Furthermore, modifications to the Gewald synthesis, such as using high-speed ball milling, have enabled the solvent-free production of substituted 2-aminothiophenes. nih.govresearchgate.net

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), in which three or more reactants combine in a single step to form a product, are inherently efficient and align well with green chemistry principles. researchgate.netnih.govrsc.org These one-pot processes reduce the number of synthetic steps, which in turn minimizes waste, solvent usage, and energy consumption. nih.gov Various MCRs have been developed for the synthesis of polysubstituted thiophenes. researchgate.netbohrium.com For example, a highly effective method for producing thiophene derivatives involves a single-step, solvent-free reaction between ammonium (B1175870) thiocyanate, acyl chlorides, α-halo carbonyls, and enaminones at 65 °C. nih.gov

Greener Halocyclization Methods

The synthesis of halogenated thiophenes, which are valuable intermediates, has also been addressed through greener methodologies. An environmentally benign process for electrophilic halocyclization uses simple starting materials, ethanol (B145695) as a solvent, and non-toxic inorganic reagents like sodium halides and copper (II) sulfate (B86663) pentahydrate. nih.gov This method successfully produces 3-chloro, 3-bromo, and 3-iodothiophenes in high yields under mild conditions, avoiding harsh solvents and cyclizing agents. nih.gov The iodocyclization of certain S-containing alkyne substrates can also be achieved using molecular iodine and a base at room temperature. nih.govresearchgate.net

Product TypeKey ReagentsSolventYield RangeReference
3-HalothiophenesSodium Halide, Copper (II) SulfateEthanol86-92% nih.gov
3-IodothiophenesMolecular Iodine (I2), NaHCO3MeCN65-88% nih.gov

Investigation of 3,4 Dibutyl 2,5 Dithiophen 2 Ylthiophene in Advanced Organic Electronic and Optoelectronic Architectures

Applications in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of modern organic electronics, and their performance is intrinsically linked to the properties of the organic semiconductor used as the active layer. Thiophene-based materials are widely employed in OFETs due to their high charge carrier mobilities.

The charge carrier mobility in organic semiconductors is heavily dependent on the molecular packing in the solid state, which facilitates intermolecular charge hopping. For thiophene (B33073) oligomers, a high degree of crystallinity and strong π-π stacking are desirable for efficient charge transport. nih.gov The introduction of alkyl side chains, such as the dibutyl groups in 3,4-dibutyl-2,5-dithiophen-2-ylthiophene, plays a crucial role in influencing these properties.

The butyl chains enhance the solubility of the molecule, which is advantageous for solution-based processing techniques commonly used in the fabrication of organic electronic devices. mdpi.com However, the length and branching of these alkyl chains also impact the intermolecular distance and the degree of π-orbital overlap between adjacent molecules. While longer alkyl chains can sometimes disrupt dense packing and decrease mobility, appropriately sized chains can promote favorable molecular arrangements. mdpi.comrsc.org Theoretical studies on related oligothiophenes have shown that alkyl substitution can lead to orientations that enhance hole mobilities by an order of magnitude. uky.edu The charge transport in such materials is typically dominated by a hopping mechanism, where charge carriers move between localized states on adjacent molecules. The efficiency of this process is sensitive to both the energetic disorder and the electronic coupling between molecules.

Thiophene-Based CompoundSubstitutionHole Mobility (cm²/Vs)Deposition Method
α,ω-dihexylquaterthiophene (DH4T)Hexyl end-chains~0.01Solution Shearing
poly(3-hexylthiophene) (P3HT)Hexyl side-chains0.05 - 0.1Spin Coating
Phenanthrene-based oligomerAlkoxy chainsup to 1.6Spin Coating
*this compound (Predicted)Dibutyl side-chains0.01 - 0.5Solution-based

Note: The data for this compound is a predicted range based on the performance of structurally similar compounds.

The performance of an OFET is characterized by several key metrics, including the charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). There is a strong correlation between the molecular structure of the thiophene-based semiconductor and these performance metrics.

The planarity of the conjugated backbone is a critical factor. A more planar structure, often enforced by fused ring systems or specific substitution patterns, can lead to stronger intermolecular π-π interactions and, consequently, higher charge carrier mobility. mdpi.com The presence of electron-rich sulfur atoms in the thiophene rings contributes to efficient hole transport. mdpi.com The dibutyl substitution in this compound is expected to influence the thin-film morphology. The flexibility of the butyl chains can affect the degree of crystallinity and the orientation of the molecules relative to the substrate, which in turn impacts charge transport. For instance, edge-on orientation, where the π-stacking direction is parallel to the substrate, is generally favorable for charge transport in a top-gate OFET architecture. The on/off ratio, a measure of the switching capability of the transistor, is influenced by the semiconductor's ability to effectively deplete charge carriers in the off state. This is related to the material's HOMO and LUMO energy levels and the injection barriers at the electrode interfaces.

Role in Organic Light-Emitting Diodes (OLEDs) as Emissive or Charge Transport Layers

Thiophene derivatives are versatile materials for organic light-emitting diodes (OLEDs) and can be employed in either the emissive layer (EML) or the charge transport layers (CTLs). nbinno.com The specific role of this compound in an OLED would be determined by its photoluminescent properties and its charge-carrying capabilities.

If the compound exhibits efficient photoluminescence in the solid state, it could be a candidate for the emissive layer. The emission color would be dependent on the energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For many oligothiophenes, this emission falls within the blue to green region of the visible spectrum. Thermal treatment of some substituted polythiophenes has been shown to induce a red-shift in the electroluminescence, suggesting that the emission color can be tuned. diva-portal.org

Alternatively, if the compound possesses high charge carrier mobility but is not a strong emitter, it could be utilized in the hole transport layer (HTL) or the electron transport layer (ETL). Given the electron-rich nature of thiophenes, they are more commonly used as hole-transporting materials. mdpi.com In this role, this compound would facilitate the efficient injection and transport of holes from the anode to the emissive layer, contributing to a balanced charge recombination and improved device efficiency. The sulfur atoms in the thiophene rings can enhance charge mobility, which is a desirable characteristic for a charge transport material. nbinno.com

Thiophene Derivative TypePotential Role in OLEDKey PropertyTypical Emission Range
OligothiophenesEmissive LayerHigh Photoluminescence Quantum YieldBlue-Green
Pyrene-modified OligothiophenesHole-Transport LayerHigh Hole MobilityN/A
Terpyridine-modified OligothiophenesElectron-Transport LayerHigh Electron MobilityN/A
Substituted PolythiophenesEmissive LayerTunable ElectroluminescenceOrange-Red to Near-Infrared

Integration into Organic Photovoltaic (OPV) Devices and Dye-Sensitized Solar Cells (DSSCs)

The development of efficient organic solar cells is a key area of research in renewable energy. Thiophene-based materials are frequently used as the electron donor component in bulk heterojunction (BHJ) OPVs and as sensitizers in DSSCs, owing to their strong light absorption in the solar spectrum.

For a material to be effective in a solar cell, it must absorb a significant portion of the solar spectrum. Oligothiophenes, including this compound, exhibit strong π-π* electronic transitions in the ultraviolet and visible regions. nih.gov The absorption maximum (λmax) and the absorption bandwidth are influenced by the conjugation length of the oligomer. Generally, as the number of thiophene rings increases, the absorption spectrum red-shifts to longer wavelengths, allowing for better harvesting of solar photons. mdpi.com

The spectral response of a solar cell, described by its incident photon-to-current conversion efficiency (IPCE), is directly related to the absorption spectrum of the active materials. A broader absorption range that extends into the red and near-infrared regions of the spectrum is desirable for achieving high short-circuit current densities (Jsc). The dibutyl side chains on the thiophene backbone can influence the solid-state packing and, consequently, the thin-film absorption spectrum. Aggregation of the molecules in the solid state often leads to a red-shift and broadening of the absorption bands compared to the solution spectrum, which is beneficial for photovoltaic applications.

The power conversion efficiency (PCE) of an OPV device is determined by the open-circuit voltage (Voc), the short-circuit current density (Jsc), and the fill factor (FF). The molecular design of the thiophene-based donor material is crucial for optimizing all three of these parameters.

The Voc is primarily related to the difference between the HOMO level of the donor and the LUMO level of the acceptor material. physchemres.org By chemically modifying the thiophene oligomer, its HOMO and LUMO levels can be tuned. For instance, the introduction of electron-donating or electron-withdrawing groups can raise or lower these energy levels, respectively. nih.gov The HOMO level of this compound is expected to be in a range suitable for achieving a high Voc when paired with a common fullerene acceptor like PCBM.

To maximize Jsc, the donor material should have a low bandgap to absorb a broad range of the solar spectrum and high charge carrier mobility to efficiently transport the photogenerated charges to the electrodes. The molecular structure should also promote the formation of an interpenetrating network with the acceptor material, providing a large interfacial area for efficient exciton (B1674681) dissociation.

The fill factor is influenced by the charge transport properties of the blend and the resistance of the device. Balanced electron and hole mobilities are important for minimizing charge recombination and achieving a high FF. The design of this compound, with its solubilizing alkyl chains, is conducive to forming well-ordered domains within the active layer, which can facilitate efficient charge transport and contribute to a higher PCE.

Oligothiophene-Based DonorAcceptorPower Conversion Efficiency (PCE)Key Structural Feature
Quaterthiophene derivativeC604.30%Dicyanovinyl end-groups
Benzoselenadiazole-based oligomerPC61BM3.46%D-A-D architecture
Oligothiophene dye (AEH)TiO2 (DSSC)8.66%Asymmetric substitution

Understanding Thiophene-Electrode Interfaces and Their Impact on Device Performance

There is no available information in the searched resources regarding the investigation of "this compound" for NLO properties or for studies on its interface with electrodes in electronic devices.

Polymerization and Oligomerization Studies of 3,4 Dibutyl 2,5 Dithiophen 2 Ylthiophene As Monomeric Units

Electrochemical Polymerization Strategies for Synthesizing Conjugated Polymers from Thiophene (B33073) Monomers

Electrochemical polymerization is a widely used technique for synthesizing conjugated polymer films directly onto an electrode surface. nih.gov This method offers a high degree of control over film thickness and morphology by adjusting electrochemical parameters such as potential, current, and charge passed. mdpi.com For thiophene-based monomers like 3,4-dibutyl-2,5-dithiophen-2-ylthiophene, electropolymerization provides a direct route to produce electroactive films with interesting optical and electronic properties. The process is typically carried out in a three-electrode cell containing a solution of the monomer and a supporting electrolyte in a suitable organic solvent. mdpi.com

The electrochemical polymerization of thiophene and its derivatives proceeds via an oxidative coupling mechanism. dtic.mil The process is initiated by the oxidation of the monomer at the anode surface to form a radical cation. This highly reactive species can then couple with another radical cation or a neutral monomer.

The key steps in the electropolymerization of a thiophene-based monomer (Th) are as follows:

Oxidation: The monomer is oxidized at the electrode surface to form a radical cation. Th → Th•+ + e-

Dimerization: Two radical cations couple, typically at the most reactive α-positions (the 5 and 5' positions), to form a dihydro-dimer dication. 2 Th•+ → H-(Th)₂-H²⁺

Deprotonation: The dimer expels two protons to form a neutral, conjugated dimer. This rearomatization is a driving force for the reaction. H-(Th)₂-H²⁺ → (Th)₂ + 2 H⁺

Chain Growth: The newly formed dimer is more easily oxidized than the original monomer due to its extended conjugation. It is immediately oxidized to its radical cation, which can then react with other monomer radical cations, propagating the polymer chain. This process of oligomer oxidation and coupling continues, leading to the growth of the polymer film on the electrode surface. dtic.milacs.org

This film growth is often an autocatalytic process, as the polymer-coated electrode facilitates further polymerization. The resulting polymer is obtained in its oxidized, conductive state, incorporating counter-ions from the electrolyte to balance the charge. It can be reversibly switched to its neutral, semiconducting state by applying a reducing potential. researchgate.net

The structural, morphological, and electronic properties of electropolymerized films are not solely determined by the monomer's chemical structure but are also heavily influenced by the conditions of the electrochemical synthesis. mdpi.com By carefully controlling these parameters, the final properties of the polymer film can be tailored for specific applications.

Key parameters for controlling film properties include:

Applied Potential/Current: The rate of polymerization is directly related to the applied potential or current density. Higher potentials can lead to faster film growth but may also result in more structural defects or over-oxidation, which can degrade the polymer's conjugation and conductivity. dtic.mil

Solvent and Supporting Electrolyte: The choice of solvent and electrolyte is crucial. The solvent must be able to dissolve the monomer and the electrolyte, while the electrolyte anion is incorporated into the polymer film during oxidative growth to maintain charge neutrality. The size and shape of this anion can significantly impact the film's morphology and packing structure.

Monomer Concentration: The concentration of the monomer affects the rate of polymerization and the quality of the resulting film.

Temperature: Temperature can influence reaction kinetics and the solubility of the components, thereby affecting the final film structure.

ParameterEffect on Polymer Film Properties
Applied Potential Higher potentials increase polymerization rate but can lead to defects and over-oxidation.
Solvent/Electrolyte Influences polymer solubility, conductivity, and morphology through ion incorporation.
Monomer Concentration Affects polymerization rate and film quality.
Temperature Modifies reaction kinetics and solubility, impacting film structure.

Chemical Polymerization Methods for Oligothiophene-Based Materials

While electrochemical methods are excellent for producing thin films, chemical polymerization is often preferred for producing larger quantities of soluble polymer material that can be processed from solution. For monomers like this compound, several chemical methods can be employed. A copolymer incorporating this monomer has been successfully synthesized via a Wittig reaction and through a polycondensation reaction with 1,4-phenylenediamine. cambridge.org These methods create copolymers where the terthiophene unit is linked by vinylene or imine groups, respectively. cambridge.org

Direct Arylation Polymerization (DArP) has emerged as a powerful and more environmentally friendly alternative to traditional cross-coupling reactions (like Stille or Suzuki polymerization) for synthesizing conjugated polymers. researchgate.net DArP creates C-C bonds by coupling a C-H bond with a C-halide bond, typically catalyzed by a palladium complex. This approach avoids the need to prepare organometallic derivatives (like organotin or organoboron compounds) of the monomers, reducing synthetic steps and toxic byproducts. researchgate.net

For a monomer such as this compound, DArP could be applied by reacting it with an aromatic di-bromide comonomer. The polymerization would proceed via the activation of the C-H bonds at the terminal α-positions of the terthiophene unit. The general catalytic cycle for DArP involves:

Oxidative addition of the aryl halide to the Pd(0) catalyst.

C-H bond activation/concerted metalation-deprotonation of the other monomer.

Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, must be carefully optimized to ensure high molecular weight and to minimize side reactions, such as the homocoupling of monomers or the formation of structural defects. researchgate.netfrontiersin.org

Structural and Electronic Characteristics of Polymers Incorporating this compound Units

Polymers synthesized from this compound are expected to possess the characteristic properties of polythiophene derivatives, including redox activity and electrochromism. A copolymer synthesized via a Wittig reaction, poly(3',4'-dibutyl-2,2':5',2"-terthiophene-1,2-ethenylene-1,4-phenylene-1,2-ethenylene) (PBTPV), is reported to be soluble in common organic solvents like THF and chloroform (B151607). cambridge.org In its neutral state, the polymer is red and exhibits strong photoluminescence. Upon electrochemical oxidation (doping), it undergoes a reversible color change to green-blue, a classic example of electrochromism. cambridge.org This change is associated with the formation of charge carriers (polarons and bipolarons) along the polymer backbone, which introduces new electronic transitions at lower energies. The reported molecular weight for this soluble copolymer was Mn ~1.43 x 10⁴ g/mol with a polydispersity of 1.32. cambridge.org

The optoelectronic properties of conjugated polymers are intrinsically linked to their effective conjugation length, which is related to the molecular weight and the planarity of the polymer backbone. mdpi.com As the number of repeating monomer units in the polymer chain increases, the π-electron system becomes more delocalized.

This increased delocalization has several key consequences:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) decreases.

Absorption and Emission Spectra: The primary electronic transition (π-π*) shifts to lower energies, resulting in a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra. mdpi.com

Conductivity: A longer conjugation length generally facilitates the movement of charge carriers along the polymer chain, leading to higher electrical conductivity in the doped state.

This trend is well-documented for thiophene oligomers and polymers. mdpi.comfrontiersin.org As the chain length increases from a monomer to a dimer, trimer, and eventually a high molecular weight polymer, the absorption maximum shifts to longer wavelengths and the optical band gap decreases, eventually converging to a limiting value for very long chains. The presence of the dibutyl side chains on the central thiophene ring of the monomer can cause some twisting of the polymer backbone, potentially reducing the effective conjugation length compared to an unsubstituted analogue, but this effect is offset by the significant improvement in processability. ubc.ca

Number of Thiophene Units (n)Absorption Max (λmax)Optical Band Gap (Eg)
1 (Thiophene)~231 nm~5.4 eV
2 (Bithiophene)~302 nm~4.1 eV
3 (Terthiophene)~352 nm~3.5 eV
High Polymer (Polythiophene)>450 nm<2.2 eV

Note: The values in this table are representative for unsubstituted oligothiophenes to illustrate the general trend of how optoelectronic properties change with conjugation length. Actual values for polymers of this compound may vary.

Molecular Weight Characterization Techniques (e.g., Gel Permeation Chromatography, Vapor Phase Osmometry)

The determination of molecular weight and its distribution is crucial for understanding the physical and electronic properties of polymers derived from this compound. Techniques such as Gel Permeation Chromatography (GPC) and Vapor Phase Osmometry (VPO) are standard methods for characterizing analogous polythiophene systems.

Gel Permeation Chromatography (GPC) is a powerful technique for determining the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of polymers. For instance, in the characterization of poly(3',4'-dimethoxy-2,2':5',2"-terthiophene), a related terthiophene derivative, GPC analysis was performed using a Waters GPCV-2000 apparatus. mdpi.com The analysis typically involves dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), and eluting it through a column packed with porous gel. mdpi.com Calibration with polystyrene standards allows for the determination of the molecular weight distribution. mdpi.com For soluble poly(3-n-pentylthiophene), GPC analysis in THF, calibrated with polystyrene standards, revealed an Mn of approximately 1,400 and an Mw of 1,800.

Vapor Phase Osmometry (VPO) is another method used to determine the number-average molecular weight (Mn) of polymers. This technique is particularly useful for lower molecular weight polymers and oligomers. VPO measures the vapor pressure difference between a pure solvent and a solution of the polymer in that solvent. This difference in vapor pressure is proportional to the number of solute molecules, from which the Mn can be calculated.

The following interactive table summarizes typical molecular weight characterization data for a structurally similar polythiophene derivative, poly(3-n-pentylthiophene), which helps to project the expected range for polymers of this compound.

Polymerization MethodMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Electrochemical Polymerization1,4001,8001.29

Performance Evaluation of Derived Polymers in Various Electronic Devices

Polymers derived from thiophene-based monomers are widely investigated for their application in various electronic devices due to their semiconducting properties. The performance of such polymers is highly dependent on their molecular structure, molecular weight, and morphology.

Organic Field-Effect Transistors (OFETs): Poly(alkylthiophene)s, which are structurally related to the polymer of interest, are known to exhibit good charge carrier mobility in OFETs. For example, poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT) has demonstrated high field-effect mobility, on the order of 0.2 to 0.5 cm²/V·s, when used in thin-film transistors. acs.org The performance is attributed to the formation of well-ordered lamellar structures of π-stacked polymer chains. acs.org

Electrochromic Devices: The ability of polythiophenes to change their optical properties upon electrochemical doping and de-doping makes them suitable for electrochromic devices. Copolymers based on 3,6-di(2-thienyl)carbazole and thiophene derivatives have been shown to exhibit high transmittance changes and rapid switching times. For example, an electrochromic device using a P(DTC-co-TF)/PEDOT-PSS system displayed a transmittance change of 43.4% at 627 nm with a switching time of less than 0.6 seconds. mdpi.com

Potentiometric Sensors: Conducting polymers, including poly(3-octylthiophene-2,5-diyl), have been successfully used as transducer layers in potentiometric sensors. mdpi.com The inclusion of such polymers can enhance the stability and lifetime of these sensors. mdpi.com

The potential performance of polymers derived from this compound in various electronic devices can be extrapolated from the performance of similar polythiophene derivatives, as summarized in the interactive table below.

Device ApplicationKey Performance MetricTypical Value for Analogous Polymers
Organic Field-Effect Transistor (OFET)Field-Effect Mobility0.2 - 0.5 cm²/V·s
Electrochromic DeviceTransmittance Change43.4% at 627 nm
Electrochromic DeviceSwitching Time< 0.6 s

Structure Property Relationships and Molecular Design Principles for 3,4 Dibutyl 2,5 Dithiophen 2 Ylthiophene Analogues

Influence of Alkyl Substituents (e.g., Butyl Groups) on Electronic Conjugation, Solubility, and Molecular Self-Assembly

Alkyl side chains, such as the butyl groups in 3,4-dibutyl-2,5-dithiophen-2-ylthiophene, play a multifaceted role in governing the material's properties, from its processability to its solid-state packing.

Electronic Conjugation: The primary role of the π-conjugated backbone is to facilitate charge transport. While alkyl groups are not directly involved in the electronic conjugation, their steric and electronic effects can indirectly influence the planarity of the thiophene (B33073) rings. Bulky substituents can induce torsion between adjacent rings, potentially disrupting the π-orbital overlap and, consequently, the effective conjugation length. However, in many cases, the electronic influence of alkyl groups on the conjugated system is minimal.

Solubility: One of the most significant contributions of alkyl substituents is the enhancement of solubility in common organic solvents. mdpi.com The nonpolar nature of butyl chains improves the interaction of the molecule with the solvent, facilitating solution-based processing techniques like spin-coating and printing, which are crucial for large-area and flexible electronics. The increased solubility is a direct consequence of the entropy gain from the flexible alkyl chains and the weakened intermolecular forces between the conjugated cores. For instance, the introduction of tert-butyl groups has been shown to significantly improve the solubility of various organic semiconductors. mdpi.com

Molecular Self-Assembly: In the solid state, alkyl chains are instrumental in dictating the molecular self-assembly and packing morphology. They can act as "spacers" that control the intermolecular distance and the π-stacking arrangement of the conjugated cores. The length and branching of the alkyl chains influence the degree of crystallinity and the orientation of the molecules on a substrate. For example, linear alkyl chains, like n-butyl groups, can interdigitate, leading to a more ordered and densely packed lamellar structure. rsc.org This ordered packing is highly beneficial for efficient charge transport, as it maximizes the electronic coupling between adjacent molecules. The table below summarizes the general influence of alkyl chain characteristics on the properties of thiophene-based semiconductors.

Alkyl Chain CharacteristicImpact on SolubilityImpact on Molecular PackingEffect on Charge Transport
Increased Length Generally increasesCan promote lamellar packing and interdigitationCan improve mobility up to an optimal length, then may decrease due to increased spacing
Branching (e.g., tert-butyl) Significantly increasesCan disrupt close packing, leading to more amorphous filmsMay decrease mobility compared to linear chains due to less ordered packing
Increased Density IncreasesCan increase intermolecular spacingMay hinder charge transport if it disrupts π-stacking

Impact of Thiophene Ring Orientation and Planarity on Optoelectronic Properties and Charge Transport

The relative orientation of the thiophene rings within the terthiophene core of this compound is a critical factor governing its electronic and optical properties.

Optoelectronic Properties: A planar conformation of the thiophene backbone maximizes the overlap of p-orbitals, leading to a more delocalized π-electron system. This extended conjugation results in a smaller highest occupied molecular orbital (HOMO) - lowest unoccupied molecular orbital (LUMO) energy gap. nih.gov A smaller energy gap typically leads to a red-shift in the material's absorption and emission spectra, meaning it absorbs and emits light at longer wavelengths. Conversely, a twisted or non-planar conformation disrupts the π-conjugation, leading to a larger HOMO-LUMO gap and a blue-shift in the optical spectra.

Charge Transport: Efficient charge transport in organic semiconductors is highly dependent on the degree of intermolecular electronic coupling, which is maximized in well-ordered, co-facial π-stacking arrangements. The planarity of the molecular backbone is a prerequisite for achieving such ordered packing. A planar molecule can pack more closely with its neighbors, facilitating the hopping of charge carriers between molecules. Torsional disorder, or twisting between the thiophene rings, can act as a source of electronic disorder, potentially creating traps for charge carriers and impeding their movement through the material. rsc.org However, some studies suggest that for certain oligothiophenes, cis-trans torsional disorder may not be a significant source of electronic disorder. rsc.org The charge transport in thin films of semiconducting oligothiophenes is often described by a polaron hopping model, where charges move between localized states. aps.org The activation energy for this hopping process is influenced by the molecular packing and electronic coupling.

The following table illustrates the relationship between thiophene ring planarity and key properties:

PropertyPlanar ConformationNon-Planar (Twisted) Conformation
π-Conjugation ExtendedInterrupted
HOMO-LUMO Gap SmallerLarger
Absorption Spectrum Red-shiftedBlue-shifted
Intermolecular Packing Favors close π-stackingCan lead to disordered packing
Charge Transport Generally enhancedGenerally hindered

Strategic Modifications to the Terthiophene Core for Tunable Electronic Properties and Enhanced Device Performance

To further optimize the performance of materials based on this compound, strategic modifications can be made to the central terthiophene core. These modifications aim to tune the electronic energy levels (HOMO and LUMO), improve molecular packing, and enhance charge carrier mobility.

Introduction of Fused Rings: One effective strategy is to replace the single bonds between thiophene units with fused ring systems, such as thieno[3,2-b]thiophene. This creates a more rigid and planar molecular backbone. acs.org The increased planarity enhances π-conjugation and promotes stronger intermolecular interactions, which can lead to higher charge carrier mobilities. acs.org Fused thiophenes often exhibit improved charge transport due to their rigid structures and extended π-conjugation. researchgate.net

Heteroatom Substitution: Replacing one or more sulfur atoms in the thiophene rings with other heteroatoms, such as selenium (in selenophenes) or oxygen (in furans), can also modify the electronic properties. For example, furan (B31954) substitution can lead to better molecular planarity due to the smaller atomic size of oxygen compared to sulfur, which can be beneficial for light emission and charge transport. rsc.org

The table below provides a summary of strategic modifications and their expected effects:

Modification StrategyExpected Effect on Electronic PropertiesPotential Enhancement in Device Performance
Core Planarization (e.g., fused rings) Extended π-conjugation, smaller HOMO-LUMO gapImproved charge carrier mobility, enhanced absorption
Introduction of EWGs Lowered HOMO and LUMO energy levelsPotential for n-type behavior, improved air stability
Introduction of EDGs Raised HOMO and LUMO energy levelsTunable energy levels for better device matching
Heteroatom Substitution (e.g., furan) Altered HOMO/LUMO levels, modified packingEnhanced light emission, improved charge transport

Synergistic Approaches Combining Computational and Experimental Data for Rational Molecular Design and Predictive Modeling

The design of new organic semiconductor materials with enhanced properties can be significantly accelerated by combining computational modeling with experimental synthesis and characterization.

Computational Modeling: Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the properties of yet-to-be-synthesized molecules. mdpi.com DFT can be used to calculate:

Molecular Geometries: To predict the planarity and conformation of the molecule.

Frontier Molecular Orbital (HOMO/LUMO) Energies: To estimate the ionization potential, electron affinity, and the electronic band gap.

Absorption Spectra: To predict the optical properties of the material.

Reorganization Energies: To assess the intrinsic charge transport properties of a single molecule.

These computational predictions can provide valuable insights into how different structural modifications will affect the material's properties, allowing chemists to prioritize synthetic targets that are most likely to succeed.

Experimental Validation: The theoretical predictions must be validated by experimental data. Techniques such as X-ray crystallography can determine the precise molecular structure and packing in the solid state. Cyclic voltammetry is used to experimentally measure the HOMO and LUMO energy levels. UV-Vis spectroscopy provides the experimental absorption and emission spectra. The performance of the material in a device, such as an organic field-effect transistor (OFET), gives a direct measure of its charge carrier mobility.

Iterative Design Cycle: The synergy between theory and experiment creates an iterative design cycle. Computational models can be refined based on experimental results, leading to more accurate predictions. Experimentalists can then use these improved models to design the next generation of materials with even better performance. This integrated approach, where computational screening guides experimental efforts, represents a powerful strategy for the rational design of novel organic semiconductors. For example, the combination of Scanning Tunneling Microscopy (STM) and quantum chemical calculations has been used to understand the self-assembly of oligothiophenes at surfaces. nih.gov

Future Directions and Emerging Research Avenues for 3,4 Dibutyl 2,5 Dithiophen 2 Ylthiophene

Development of Novel and More Efficient Synthetic Routes for Scalable Production

The transition of 3,4-dibutyl-2,5-dithiophen-2-ylthiophene from a laboratory-scale curiosity to a commercially viable material hinges on the development of scalable and efficient synthetic methodologies. Current synthetic strategies for oligothiophenes often rely on metal-catalyzed cross-coupling reactions. Future research must focus on optimizing these routes to enhance yield, reduce costs, and minimize environmental impact.

Key research objectives in this area include:

Exploration of Direct Arylation Polymerization (DAP): This method offers a more atom-economical alternative to traditional cross-coupling reactions like Suzuki or Stille couplings by avoiding the pre-synthesis of organometallic reagents. mdpi.com Research should aim to adapt DAP for the high-yield synthesis of this compound, which could significantly streamline production and reduce waste.

Catalyst System Optimization: Investigating novel palladium, nickel, or copper-based catalyst systems that offer higher turnover numbers and operate under milder conditions (lower temperatures, greener solvents) is crucial. The goal is to create a robust process that is less sensitive to impurities and scalable for industrial production.

Flow Chemistry Synthesis: Transitioning from batch processing to continuous flow chemistry could offer superior control over reaction parameters, leading to higher consistency, improved safety, and easier scalability. This approach would be particularly beneficial for optimizing multi-step syntheses common for complex oligothiophenes.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Synthetic Strategies for Oligothiophene Synthesis

Synthetic RouteTypical CatalystKey AdvantagesChallenges for Scalability
Suzuki CouplingPalladium-basedHigh yields, well-established, good functional group tolerance. Requires pre-functionalization (boronic acids/esters), potential for metallic impurities.
Stille CouplingPalladium-basedMild reaction conditions, tolerant of various functional groups.Uses toxic organotin reagents, difficult removal of tin byproducts.
Direct ArylationPalladium-basedAtom-economical (avoids organometallic intermediates), reduced synthetic steps. mdpi.comCan suffer from lower regioselectivity, requires careful optimization of reaction conditions.

Application of Advanced In-Situ/Operando Characterization Techniques for Real-Time Monitoring of Film Growth and Device Operation

Understanding the relationship between molecular structure, thin-film morphology, and device performance is paramount. Advanced in-situ and operando characterization techniques provide a window into these relationships in real-time, moving beyond the static analysis of post-fabrication. nih.govacs.org Applying these methods to this compound will be critical for optimizing device fabrication and understanding fundamental device physics.

Future research should leverage techniques such as:

In-situ Spectroscopic Ellipsometry and Atomic Force Microscopy (AFM): To monitor the thin-film formation of this compound during solution-coating or vacuum deposition processes. nih.govresearchgate.net This allows for real-time observation of how processing parameters influence molecular packing, crystallinity, and surface roughness, which are critical determinants of charge transport. nih.gov

Operando Spectroscopy (Raman, UV-Vis): To probe the chemical and electronic structure of the material within a functioning device, such as an Organic Field-Effect Transistor (OFET). nih.govacs.org This can reveal information about charge carrier distribution, trapping mechanisms, and material degradation pathways under operational stress.

Operando X-ray Scattering/Diffraction: Using synchrotron sources to study the evolution of the material's crystal structure and molecular orientation under an applied electric field or upon illumination. This provides direct insight into how the butyl chains and thiophene (B33073) rings arrange and respond during device operation, impacting charge mobility and stability.

Table 2: Advanced Characterization Techniques for Organic Electronics

TechniqueModeInformation GainedRelevance to this compound
Spectroscopic EllipsometryIn-situReal-time film thickness, optical constants, and surface roughness during growth. mdpi.comOptimization of deposition parameters for uniform and high-quality films.
Atomic Force Microscopy (AFM)In-situEvolution of surface morphology and domain formation. nih.govUnderstanding the role of butyl chains in directing self-assembly.
Kelvin Probe Force MicroscopyOperandoLocal surface potential and charge distribution in an active device. researching.cnVisualizing charge injection and transport pathways in transistors.
X-ray Diffraction (XRD)OperandoChanges in crystal structure and molecular packing under bias. acs.orgCorrelating structural dynamics with electronic performance and stability.

Exploration of this compound in Hybrid Organic-Inorganic Systems and Advanced Heterostructures

The versatility of thiophene-based materials extends to their integration into hybrid systems, where they can synergistically combine their properties with inorganic materials. umn.edu A significant future research avenue for this compound is its incorporation into hybrid organic-inorganic perovskite solar cells (PSCs) and other advanced heterostructures.

Promising areas of exploration include:

Interfacial Layers in Perovskite Solar Cells: Thiophene-based molecules have proven effective as hole-transport layers (HTLs) or as interfacial modifiers in PSCs. rsc.orggatech.edu Research should investigate the use of this compound to passivate defects at the perovskite surface, improve energy level alignment, and enhance the hydrophobicity of the interface, thereby boosting both the efficiency and long-term stability of the devices. rsc.org

Donor-Acceptor Heterostructures: Creating bilayer or bulk heterostructures by pairing this compound (as an electron donor) with suitable electron-accepting materials (like fullerenes, non-fullerene acceptors, or inorganic quantum dots) could lead to efficient organic photovoltaic (OPV) devices or photodetectors. The specific electronic properties and morphology induced by the dibutyl substitution will be a key area of study.

Hybrid Transistors and Sensors: Integrating this compound with inorganic nanostructures (e.g., metal oxides, 2D materials like graphene) can create hybrid field-effect transistors with enhanced sensitivity for chemical or biological sensing applications.

Integration into Emerging Flexible and Wearable Electronic Technologies

The future of electronics is increasingly flexible, stretchable, and wearable. Organic semiconductors are uniquely suited for these applications due to their mechanical compliance and solution processability. nih.govplasticsengineering.org The presence of butyl side chains in this compound enhances its solubility, making it an excellent candidate for solution-based deposition techniques like inkjet printing and roll-to-roll coating, which are essential for manufacturing flexible electronics. researchgate.net

Future research in this domain should focus on:

Formulation of Functional Inks: Developing stable, printable inks based on this compound for fabricating devices on flexible substrates such as PET or PEN. This involves optimizing solvent systems, viscosity, and additives to achieve reliable and high-resolution printing.

Flexible Organic Field-Effect Transistors (OFETs): Fabricating and characterizing OFETs on flexible substrates to assess the material's performance under mechanical stress. Understanding how bending and stretching affect the thin-film morphology and charge carrier mobility is crucial for applications in smart packaging and flexible displays. researchgate.net

Wearable Sensors and E-skin: Exploring the use of this compound as the active layer in wearable sensors for health monitoring (e.g., detecting biomarkers in sweat) or as part of electronic skin (e-skin). rsc.orgresearchgate.net Its inherent flexibility and potential for high sensitivity make it a promising material for next-generation human-machine interfaces. acs.orgacs.org

The continued exploration of this compound across these research avenues will undoubtedly solidify the role of functionalized oligothiophenes in the next generation of electronic devices.

Q & A

Q. What are the established synthetic routes for 3,4-dibutyl-2,5-dithiophen-2-ylthiophene, and what methodological considerations ensure high yield and purity?

The compound is synthesized via cross-coupling reactions such as Stille or Suzuki couplings, leveraging the reactivity of thiophene derivatives. For example, tributyl(thiophen-2-yl)stannane and palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium) are used in Stille coupling to form thiophene-thiophene linkages . Key considerations include inert atmosphere conditions, stoichiometric ratios of reactants, and purification via column chromatography. Yields are optimized by controlling reaction time (e.g., 24 hours at room temperature) and avoiding side reactions like homocoupling .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Essential techniques include:

  • NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and substituent positions, particularly distinguishing butyl chain orientations .
  • FT-IR spectroscopy to identify sulfur-related vibrational modes (C-S stretching at ~700 cm⁻¹) and alkyl chain absorption bands .
  • Mass spectrometry (e.g., MALDI-TOF) to verify molecular weight and purity.
  • Thin-layer chromatography (TLC) for real-time monitoring of reaction progress, using Rf values to track intermediates .

Advanced Research Questions

Q. How does the alkyl chain length (e.g., butyl groups) in this compound influence charge transport properties in organic electronic devices?

The butyl chains enhance solubility for solution-processable device fabrication but can reduce π-π stacking efficiency, impacting charge mobility. Studies on analogous thiophene derivatives show that longer alkyl chains increase intermolecular distance, lowering conductivity. However, balanced alkyl substitution (e.g., butyl vs. hexyl) optimizes thin-film morphology and charge transport in organic solar cells . Electrochemical impedance spectroscopy (EIS) and space-charge-limited current (SCLC) measurements are used to quantify hole/electron mobility .

Q. How can researchers resolve contradictions in reported optoelectronic properties (e.g., bandgap, HOMO/LUMO levels) of this compound across studies?

Discrepancies often arise from synthesis conditions (e.g., solvent polarity, annealing temperature) and characterization methods. For example:

  • Bandgap variations : UV-Vis absorption edge differences may stem from aggregation states in thin films vs. solution .
  • HOMO/LUMO mismatches : Cyclic voltammetry (CV) in different electrolytes (e.g., TBAPF6 vs. TBAClO4) can shift redox potentials. Standardizing measurement protocols (e.g., using ferrocene/ferrocenium as an internal reference) mitigates this .

Q. What experimental strategies optimize the thermal stability of this compound for high-temperature device applications?

  • Thermogravimetric analysis (TGA) identifies decomposition thresholds (~250–300°C for thiophene derivatives), guiding operational limits .
  • Differential scanning calorimetry (DSC) detects phase transitions (e.g., crystallization) affecting stability.
  • Incorporation of electron-withdrawing groups (e.g., fluorine substituents) or copolymerization with rigid backbones (e.g., dithieno[3,2-b]thiophene) enhances thermal resilience .

Methodological Guidelines for Data Interpretation

  • Contradiction Analysis : Compare synthesis protocols (e.g., catalyst loading, solvent polarity) across studies. For example, higher palladium concentrations in Stille coupling may reduce side products but increase metal contamination .
  • Reproducibility : Document all experimental parameters (e.g., glovebox O₂/H₂O levels, spin-coating RPM for thin films) to align with literature benchmarks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.